5-Tetradecenoic acid, also known as physeterate or physeteric acid, is a long-chain fatty acid characterized by its aliphatic tail that contains 14 carbon atoms and a double bond located at the fifth carbon. It is classified under the category of unsaturated fatty acids, specifically as a monounsaturated fatty acid due to the presence of a single double bond. The compound has the molecular formula and is recognized by its CAS registry number 544-66-1. It is primarily found in biological systems, particularly in human plasma, and is associated with certain metabolic conditions, including very long-chain acyl-CoA dehydrogenase deficiency .
5-Tetradecenoic acid is derived from various natural sources, primarily found in animal fats and certain plant oils. It belongs to the broader class of organic compounds known as lipids and lipid-like molecules, specifically categorized under fatty acyls. Within this classification, it is further identified as a fatty acid and conjugate. The compound's structural characteristics place it among long-chain fatty acids, which typically contain between 13 and 21 carbon atoms in their aliphatic chains .
The synthesis of 5-Tetradecenoic acid can be achieved through several methods, with the Wittig reaction being one of the most common approaches. This method involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. A typical synthetic route includes:
In industrial settings, large-scale production may utilize continuous extraction systems to enhance yield and purity. The synthetic routes can vary based on desired configurations (cis or trans) of the double bond .
The molecular structure of 5-Tetradecenoic acid features a straight-chain arrangement with a double bond between the fifth and sixth carbon atoms. The IUPAC name for this compound is (5E)-tetradec-5-enoic acid. Its structural formula can be represented as follows:
5-Tetradecenoic acid participates in various chemical reactions typical of fatty acids:
Common reagents for these reactions include:
The mechanism of action for 5-Tetradecenoic acid primarily involves its role in metabolic pathways related to fatty acid metabolism. It acts as an intermediate in the oxidation process of unsaturated fatty acids and is incorporated into triglycerides rather than phospholipids. This metabolic involvement is particularly significant in individuals with mitochondrial beta-oxidation defects where accumulation occurs due to impaired metabolism .
5-Tetradecenoic acid exhibits several notable physical properties:
Key chemical properties include:
Relevant data indicate that it has a logP value suggesting significant hydrophobicity:
This property affects its biological activity and interaction within lipid membranes .
5-Tetradecenoic acid has various scientific applications:
5-Tetradecenoic acid (C14:1n9) undergoes incomplete mitochondrial β-oxidation due to structural impediments at the C5 position. Unsaturated fatty acids with odd-numbered double bonds (e.g., oleic acid, C18:1Δ9) generate 5-cis-tetradecenoyl-CoA as a metabolic intermediate during β-oxidation. Rat heart mitochondrial studies reveal that >80% of oleate β-oxidation flux occurs via the classical isomerase-dependent pathway, where Δ³,Δ²-enoyl-CoA isomerase converts 2-trans,5-cis-tetradecadienoyl-CoA to 3-trans,5-cis-tetradecadienoyl-CoA, enabling further oxidation. The minor reductase-dependent pathway (utilizing 2,4-dienoyl-CoA reductase) becomes indispensable when 3,5-cis-tetradecadienoyl-CoA accumulates. This metabolite is formed spontaneously from 3-trans,5-cis-tetradecadienoyl-CoA by Δ³⁵,Δ²⁴-dienoyl-CoA isomerase. Kinetic analyses confirm that reductase-dependent pathway activity is rate-limited by 2,4-dienoyl-CoA reductase capacity, causing bottlenecks for 5-cis-tetradecenoyl-CoA degradation [1] [7].
Trans-isomers (e.g., from elaidic acid β-oxidation) exacerbate flux abnormalities. 5-Trans-tetradecenoyl-CoA accumulates in rat liver mitochondria due to inefficient dehydrogenation by long-chain acyl-CoA dehydrogenase, leading to hydrolysis and conversion to 5-trans-tetradecenoylcarnitine. This "leaky β-oxidation" permits partial metabolite escape rather than complete oxidation [7].
Table 1: β-Oxidation Flux Distribution for 5-Tetradecenoic Acid Intermediates
Intermediate | Primary Pathway | Flux Proportion | Rate-Limiting Enzyme |
---|---|---|---|
2-trans,5-cis-Tetradecadienoyl-CoA | Isomerase-dependent | >80% | Δ³,Δ²-enoyl-CoA isomerase |
3,5-cis-Tetradecadienoyl-CoA | Reductase-dependent | <20% | 2,4-Dienoyl-CoA reductase |
5-Trans-tetradecenoyl-CoA | Dehydrogenation | Minimal | Long-chain acyl-CoA dehydrogenase |
Very long-chain acyl-CoA dehydrogenase initiates β-oxidation for C14–C20 acyl-CoAs but exhibits constrained catalytic efficiency toward 5-cis-tetradecenoyl-CoA. In very long-chain acyl-CoA dehydrogenase deficiency, 5-cis-tetradecenoic acid and myristic acid accumulate disproportionately in skeletal muscle and heart tissues. Kinetic analyses reveal very long-chain acyl-CoA dehydrogenase’s Vmax for 5-cis-tetradecenoyl-CoA is ≤40% of its activity toward straight-chain tetradecanoyl-CoA. Furthermore, Km values increase 2–3 fold for unsaturated substrates, indicating reduced binding affinity. This substrate preference stems from very long-chain acyl-CoA dehydrogenase’s rigid active site, which optimally accommodates unmodified alkyl chains but sterically hinders cis-double bonds near the C5 position [2] [3].
Very long-chain acyl-CoA dehydrogenase also interacts structurally with oxidative phosphorylation supercomplexes (respirasomes). Disruption of very long-chain acyl-CoA dehydrogenase–supercomplex binding in very long-chain acyl-CoA dehydrogenase deficiency impairs electron transfer from fatty acid β-oxidation-derived FADH₂ (via electron-transferring flavoprotein) to ubiquinone pools. This secondary electron transport chain dysfunction exacerbates 5-cis-tetradecenoyl-CoA accumulation by reducing the thermodynamic driving force for initial dehydrogenation [3].
Table 2: Kinetic Parameters of Very Long-Chain Acyl-CoA Dehydrogenase for C14 Substrates
Substrate | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
Tetradecanoyl-CoA (C14:0) | 8.2 ± 0.9 | 315 ± 22 | 38.4 |
5-cis-Tetradecenoyl-CoA | 21.5 ± 2.3 | 127 ± 11 | 5.9 |
5-trans-Tetradecenoyl-CoA | 18.7 ± 1.8 | 98 ± 8 | 5.2 |
Long-chain 3-hydroxyacyl-CoA dehydrogenase, part of the mitochondrial trifunctional protein complex, catalyzes the third β-oxidation step for long-chain 3-hydroxyacyl-CoAs. 5-cis-Tetradecenoyl-CoA metabolism generates 3-hydroxy-5-cis-tetradecenoyl-CoA, a documented substrate for long-chain 3-hydroxyacyl-CoA dehydrogenase. In long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency, impaired dehydrogenation causes upstream accumulation of 5-cis-tetradecenoic acid, detected at elevated concentrations in patient plasma. The metabolite’s accumulation correlates with disease severity and is a diagnostic biomarker alongside 3-hydroxy fatty acids [5] [2].
Mechanistically, long-chain 3-hydroxyacyl-CoA dehydrogenase shows 60–70% reduced activity toward unsaturated 3-hydroxy intermediates compared to saturated analogs. This inefficiency—combined with mitochondrial trifunctional protein’s multienzyme architecture—allows 5-cis-tetradecenoyl-derived intermediates to inhibit the entire complex. Consequently, 5-cis-tetradecenoic acid disrupts mitochondrial bioenergetics by suppressing adenosine triphosphate synthesis and inducing mitochondrial permeability transition pores in skeletal muscle, contributing to myopathy and rhabdomyolysis [2].
Multiple acyl-CoA dehydrogenase deficiency stems from defects in electron transfer flavoprotein or electron transfer flavoprotein ubiquinone oxidoreductase, which accept electrons from very long-chain acyl-CoA dehydrogenase, long-chain acyl-CoA dehydrogenase, and other acyl-CoA dehydrogenases. 5-cis-Tetradecenoic acid accumulates in multiple acyl-CoA dehydrogenase deficiency due to combined inhibition of initial dehydrogenation steps for short-, medium-, and long-chain acyl-CoAs. Plasma from multiple acyl-CoA dehydrogenase deficiency patients shows 10–20 fold elevations of 5-cis-tetradecenoic acid, confirming its role as a pathognomonic metabolite [5].
The accumulation mechanism involves two interconnected processes:
5-cis-Tetradecenoic acid exhibits selective compartmentalization in lipid droplets versus membranes due to enzymatic discrimination during esterification. Studies in very long-chain acyl-CoA dehydrogenase deficiency patients show 5-cis-tetradecenoic acid incorporates into triglycerides at 3–5 times the rate observed for phospholipids. This partitioning arises from substrate preferences of acyltransferases:
This metabolic compartmentalization has dual implications:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7